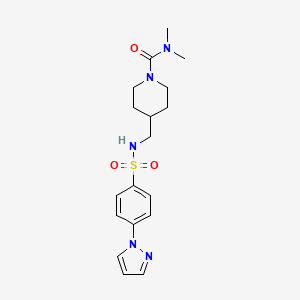

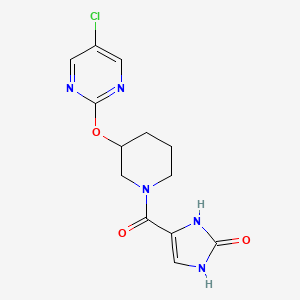

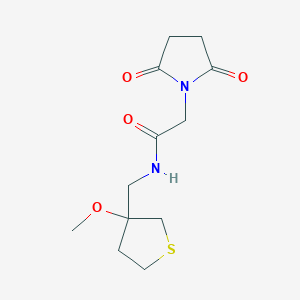

![molecular formula C24H19ClN4O3 B2562249 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1032004-46-8](/img/structure/B2562249.png)

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidinone ring, an indole ring, a furan ring, and an acetamide group .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. One possible method could involve the C–H functionalization of indoles, pyrroles, and furans under a blue LED with iodonium ylides . This process can generate the desired compounds in moderate to good yields .Molecular Structure Analysis

The molecule contains several heterocyclic rings, including a pyrimidinone ring and an indole ring. These rings are planar, meeting the first requirement for aromaticity. The π-system is occupied by 6 electrons, 4 from the two double bonds and 2 from the heteroatom, thus satisfying the Hückel Rule .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the C–H functionalization of indoles, pyrroles, and furans can be achieved under a blue LED with iodonium ylides .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial Properties : A study demonstrated the synthesis and characterization of a series of acetamide derivatives, showcasing significant antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the potential use of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Heteroaromatic Derivatives : Research on furan-2-ylmethyl tosylacetates undergoing decarboxylative Claisen rearrangement suggests a method for producing heteroaromatic products, which could be valuable in synthesizing complex organic molecules with potential therapeutic uses (Craig et al., 2005).

Anticancer Activity : Another study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, testing them for anticancer activity. Certain compounds demonstrated potent and selective cytotoxic effects against leukemia cell lines, indicating their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Anti-inflammatory and Antinociceptive Effects : The synthesis of thiazolopyrimidine derivatives has been investigated for their antinociceptive and anti-inflammatory properties. Some derivatives showed significant activities in models of pain and inflammation, suggesting their utility in developing new analgesic and anti-inflammatory drugs (Selvam et al., 2012).

Molecular Design and Synthesis Techniques

Cyclization and Rearrangement Reactions : Studies on the synthesis of benzo[b]furano-, benzo[b]thieno-, and indolo[3,2-d]-1,3-oxazinium salts through heterocyclization offer insights into the molecular design and synthesis techniques for creating complex heterocyclic structures with potential pharmaceutical applications (Tolkunov et al., 1990).

Synthetic Routes for Tubulin Inhibitors : The synthesis and characterization of a potent tubulin inhibitor demonstrate the application of acetamide derivatives in cancer treatment. Optimized synthetic routes enable the production of compounds under development for preclinical studies (Knaack et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3/c25-19-9-3-1-6-16(19)13-28-15-27-22-18-8-2-4-10-20(18)29(23(22)24(28)31)14-21(30)26-12-17-7-5-11-32-17/h1-11,15H,12-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXMDCHFTSHKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

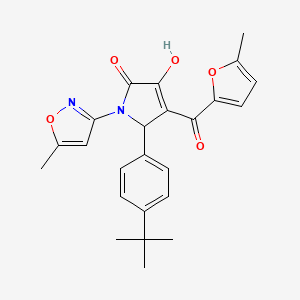

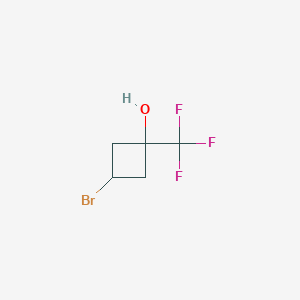

![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)

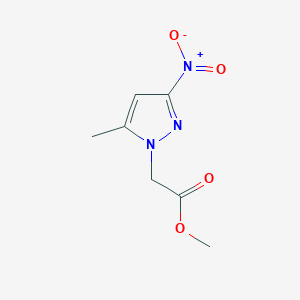

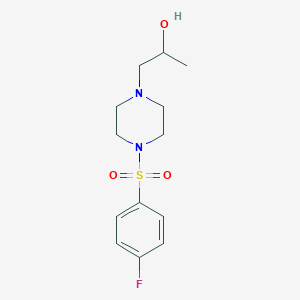

![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)

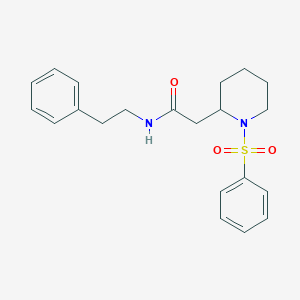

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)

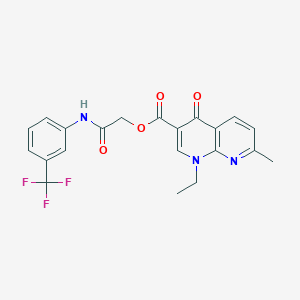

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)